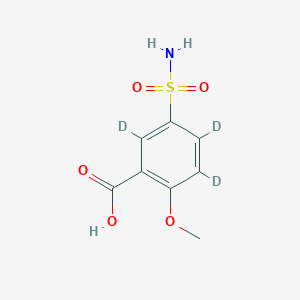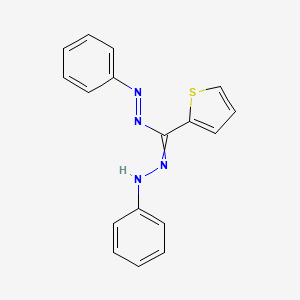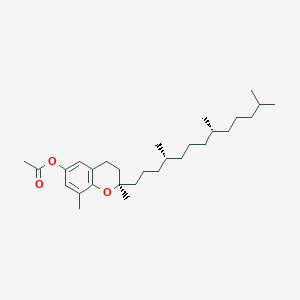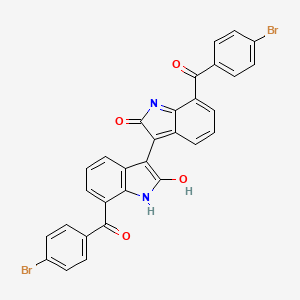
7,7'-Bis(4-bromobenzoyl) Isoindigo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-Bis(4-bromobenzoyl) Isoindigo is a bromobenzoyl derivative of Isoindigo. It is an electron acceptor unit used in organic electronic materials. The compound has a molecular formula of C30H16Br2N2O4 and a molecular weight of 628.267 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
7,7’-Bis(4-bromobenzoyl) Isoindigo has a wide range of scientific research applications, including:
Chemistry: It is used as an electron acceptor in organic electronic materials, such as organic photovoltaics and organic field-effect transistors.
Biology: The compound is used in the study of biological systems due to its unique chemical properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Bis(4-bromobenzoyl) Isoindigo typically involves the reaction of Isoindigo with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for 7,7’-Bis(4-bromobenzoyl) Isoindigo are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-Bis(4-bromobenzoyl) Isoindigo undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states, which can be useful in various applications.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be used in specific applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products are derivatives of 7,7’-Bis(4-bromobenzoyl) Isoindigo with different functional groups replacing the bromine atoms.
Oxidation Reactions: The major products are oxidized forms of the compound with higher oxidation states.
Reduction Reactions: The major products are reduced forms of the compound with lower oxidation states.
Wirkmechanismus
The mechanism of action of 7,7’-Bis(4-bromobenzoyl) Isoindigo involves its ability to act as an electron acceptor. This property allows it to participate in various redox reactions, making it useful in organic electronic materials. The compound interacts with molecular targets and pathways involved in electron transfer processes, which are essential for its applications in organic electronics and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindigo: The parent compound of 7,7’-Bis(4-bromobenzoyl) Isoindigo, used in similar applications but with different chemical properties.
7,7’-Bis(4-chlorobenzoyl) Isoindigo: A similar compound with chlorine atoms instead of bromine, used in similar applications but with different reactivity.
7,7’-Bis(4-methylbenzoyl) Isoindigo: A similar compound with methyl groups instead of bromine, used in similar applications but with different electronic properties.
Uniqueness
7,7’-Bis(4-bromobenzoyl) Isoindigo is unique due to its bromine atoms, which provide distinct reactivity and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
7-(4-bromobenzoyl)-3-[7-(4-bromobenzoyl)-2-hydroxy-1H-indol-3-yl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16Br2N2O4/c31-17-11-7-15(8-12-17)27(35)21-5-1-3-19-23(29(37)33-25(19)21)24-20-4-2-6-22(26(20)34-30(24)38)28(36)16-9-13-18(32)14-10-16/h1-14,33,37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRUTQTTYUEFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=C(NC5=C4C=CC=C5C(=O)C6=CC=C(C=C6)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16Br2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-dimethyl-2-[4-[3-(1-piperidinomethyl)phenoxy]-(Z)-2-butenylamino]-4(1H)-pyrimidone dihydrochloride](/img/structure/B1147334.png)
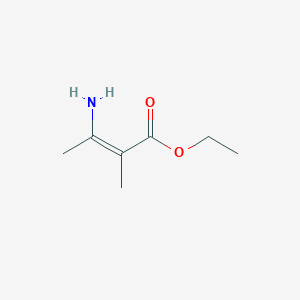

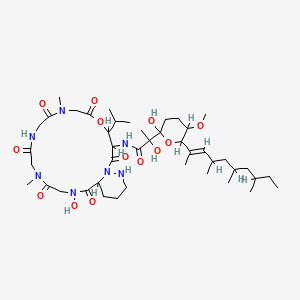

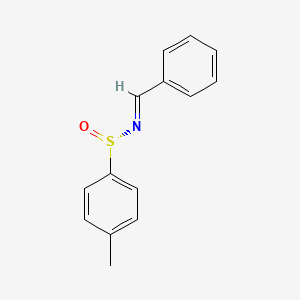
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
